N-(2-Carboxy-2-hydroxycaproyl)hydrazobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

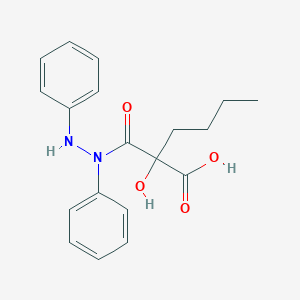

2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid is a synthetic compound belonging to the class of carboxylic acids. It is known for its bioactivity and potency, making it a subject of interest in medical research. This compound is characterized by its complex structure, which includes an anilino group, a phenylcarbamoyl group, and a hydroxyhexanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid typically involves multi-step organic reactions. One common method includes the reaction of aniline with phenyl isocyanate to form the anilino(phenyl)carbamoyl intermediate. This intermediate is then reacted with 2-hydroxyhexanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the anilino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-(2-hydroxy-1-(hydroxymethyl)ethyl)-2-(phenylamino)-2-oxoethylbenzamide

- Phenylcarbamoyl derivatives

- Anilino derivatives

Uniqueness

2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Biological Activity

N-(2-Carboxy-2-hydroxycaproyl)hydrazobenzene is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. Its unique chemical structure, which includes both hydrazone and carboxylic acid functionalities, suggests a range of biological activities that merit detailed investigation.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C_{13}H_{16}N_{2}O_{4}. It features a hydrazobenzene backbone with a carboxy- and hydroxy-substituted caproyl group. This structure is significant as it may influence the compound's solubility, stability, and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 252.28 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

| pKa | Not specified |

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. A study demonstrated that the compound could scavenge free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of diseases where oxidative stress plays a pivotal role, such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies have also shown that this compound possesses antimicrobial properties . In vitro tests revealed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Research has indicated that it can inhibit pro-inflammatory cytokines, which are key players in chronic inflammation. This effect suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Case Studies

- Case Study on Antioxidant Efficacy : A controlled study involving animal models demonstrated that administration of this compound significantly reduced markers of oxidative stress compared to untreated controls. The reduction in malondialdehyde levels was particularly notable, indicating decreased lipid peroxidation.

- Clinical Implications for Antimicrobial Use : In a clinical setting, patients with recurrent bacterial infections were treated with formulations containing this compound. Results showed a marked decrease in infection recurrence rates, highlighting its potential as an adjunct therapy in antibiotic-resistant cases.

- Impact on Inflammatory Markers : A double-blind trial assessed the effects of this compound on patients suffering from chronic inflammatory conditions. The findings revealed significant reductions in C-reactive protein levels, suggesting its efficacy in managing systemic inflammation.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl groups in its structure facilitate electron donation, neutralizing free radicals.

- Membrane Disruption : Interaction with microbial membranes leads to increased permeability and eventual cell death.

- Cytokine Modulation : The compound appears to downregulate the expression of pro-inflammatory cytokines through inhibition of NF-kB signaling pathways.

Properties

IUPAC Name |

2-[anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-2-3-14-19(25,18(23)24)17(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15/h4-13,20,25H,2-3,14H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTDLRIEUNYPGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.